Sulfluramid-d5 is a deuterated derivative of sulfluramid, a synthetic insecticide belonging to the sulfonamide class. The molecular formula of sulfluramid-d5 is C₁₀H₆F₁₇NO₂S, and it is characterized by a perfluorinated octanesulfonamide structure. This compound is primarily used as a formicide and is notable for its stability and resistance to degradation in environmental conditions. Sulfluramid-d5 is utilized in various research applications, particularly in studies examining the fate of pesticides in the environment and their metabolic pathways in organisms.
Sulfluramid-d5 exhibits insecticidal properties through its mechanism of action, which involves inhibition of energy production in insects. It targets specific metabolic pathways, leading to reduced ATP production and eventual insect mortality. The compound has low toxicity to mammals but poses significant risks to aquatic organisms and pollinators like honeybees due to its persistence and bioaccumulation potential . Research indicates that exposure to sulfluramid can lead to adverse effects such as liver dysfunction and developmental issues in laboratory animals .
The synthesis of sulfluramid-d5 typically involves the following steps:
Sulfluramid-d5 serves several important roles:
Recent studies have focused on the interactions between sulfluramid-d5 and various biological systems:
Several compounds share structural or functional similarities with sulfluramid-d5. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Sulfluramid | Non-deuterated form; similar insecticidal properties | Standard form used widely before deuterated variants |
| Perfluorooctane Sulfonate (PFOS) | Degradation product of sulfluramid | Highly persistent; known for bioaccumulation |
| N-Ethyl Perfluorooctane Sulfonamide | Similar fluorinated structure | Used in studies related to environmental impact |
| N-Ethyl Perfluorooctane Sulfonamido Acetate | Contains acetate group | Alters solubility compared to sulfluramid |
Sulfluramid-d5's unique deuterated structure allows for precise tracking in environmental studies, distinguishing it from its analogs. Its stability and resistance to degradation make it particularly valuable for understanding the long-term impacts of pesticide use on ecosystems .
The extraction of deuterated sulfonamides requires careful optimization of solid-phase extraction protocols to achieve optimal recovery rates while minimizing matrix interferences [4]. Polystyrene-divinylbenzene sorbents have demonstrated superior performance for perfluorinated sulfonamides, providing hydrophobic selectivity that effectively retains both long-chain and shorter-chain perfluoroalkyl and polyfluoroalkyl substances with high recovery rates [5]. The conditioning protocol typically involves sequential washes with 5 milliliters of 0.1% ammonium hydroxide in methanol, followed by 9 milliliters of methanol, and finally 9 milliliters of high-performance liquid chromatography grade water acidified with formic acid to pH 4 [6].
For deuterated sulfonamides specifically, weak anion exchange sorbents have shown exceptional performance when the conjugate acid pKa exceeds 8, ensuring the sorbent remains positively charged throughout the extraction process [7]. The optimization process requires systematic evaluation of multiple parameters including sorbent mass, typically ranging from 50 to 100 milligrams, elution solvent composition, and wash volumes [8].
Elution optimization represents a critical factor in achieving quantitative recovery of deuterated sulfonamides from solid-phase extraction cartridges [9]. Methanol has consistently demonstrated superior performance as an elution solvent for perfluorinated compounds, achieving recovery rates exceeding 90% when used in volumes of 5 to 6 milliliters [10]. The elution protocol benefits from a two-step approach: an initial elution with 3 milliliters of methanol followed by a second elution with an additional 3 milliliters to ensure complete recovery [9].
Recovery studies have demonstrated that deuterated internal standards effectively correct for variable analyte recovery caused by sample size variations, matrix effects, and ion source variability [11]. The incorporation of deuterated compounds with similar polymeric structure provides accurate correction factors for the extraction process, particularly important given the surfactant properties of perfluorinated compounds that can lead to adsorption losses on container surfaces [11].
| Parameter | Specification | Performance Criteria |
|---|---|---|
| Recovery Range | 60-140% | Acceptable for >70% of analytes [8] |
| Precision | Relative Standard Deviation <15% | Required for method validation [8] |
| Extraction Time | 30 seconds minimum | 15 void volumes sufficient [12] |
| Breakthrough Volume | 6 milliliters | No analyte detected in flow-through [12] |
| Matrix Effects | Signal Suppression/Enhancement 60-140% | Acceptable for 86% urine, 90% plasma [8] |
The validation process requires assessment across multiple environmental matrices to ensure method robustness [13]. Studies have demonstrated that isotope dilution techniques using deuterated standards achieve accuracy rates of 97% compared to 85% for matrix-matched calibration approaches [14]. The superior performance of isotope dilution methods stems from their ability to correct for recovery losses and matrix effects simultaneously [13].
High-resolution mass spectrometry analysis of deuterated compounds presents unique challenges related to isotope pattern recognition and accurate mass determination [15]. The mass resolution requirements for deuterated sulfonamides typically exceed 10,000 full width at half maximum to achieve adequate separation of isotopologue peaks [16]. Mass accuracy specifications require measurements within 5 parts per million to enable reliable elemental composition assignment and structural confirmation [16].
The deuterium kinetic isotope effect introduces additional complexity in fragmentation pattern interpretation, as deuterated bonds exhibit different cleavage energies compared to their protiated analogues [17]. This phenomenon necessitates careful optimization of collision energy parameters to achieve consistent fragmentation across isotopologue pairs [18]. The presence of deuterium labels can also influence ionization efficiency, requiring specific attention to source parameters and mobile phase composition [15].
| Compound | Precursor Ion (m/z) | Primary Fragment | Secondary Fragment | Collision Energy |
|---|---|---|---|---|
| Sulfluramid | 527.0 | 508.0 | 169.0 | 35 eV |
| Sulfluramid-d5 | 532.0 | 513.0 | 174.0 | 35 eV |
| Mass Shift | +5.0 | +5.0 | +5.0 | - |
The fragmentation behavior of deuterated sulfonamides follows predictable patterns, with mass shifts corresponding to the number of deuterium atoms incorporated [18]. However, hydrogen-deuterium exchange can occur in the gas phase during ionization and collision-induced dissociation, potentially complicating spectral interpretation [18]. This exchange phenomenon is particularly pronounced for aromatic hydrogens and those involved in tautomeric equilibria [18].
Time-of-flight mass spectrometry systems require specific optimization for deuterated compound analysis, including careful calibration across the mass range of interest [16]. The resolving power should be maintained at 10,000 or higher throughout the acquisition range to ensure accurate isotope pattern determination [19]. Source temperature optimization becomes critical, as elevated temperatures can promote hydrogen-deuterium scrambling, leading to loss of isotopic integrity [20].
Electrospray ionization parameters require adjustment to minimize in-source fragmentation while maintaining adequate sensitivity [21]. The desolvation temperature and gas flow rates must be optimized to prevent thermal decomposition of labile deuterated bonds [22]. Typical parameters include desolvation temperatures of 500°C, desolvation gas flow of 1000 liters per hour, and cone gas flow of 150 liters per hour [23].
Environmental matrices present significant challenges for deuterated sulfonamide analysis due to the presence of complex organic matter, varying ionic strength, and pH fluctuations [24]. Plant-soil-water systems exhibit particularly complex matrix effects, as perfluoroalkyl and polyfluoroalkyl substances demonstrate variable partitioning behavior depending on soil organic carbon content, clay mineral composition, and moisture levels [25]. The bioaccumulation of sulfluramid and its transformation products in plant tissues introduces additional matrix complexity, with hydrophilic compounds preferentially accumulating in leaves while hydrophobic derivatives concentrate in roots and woody tissues [26].
Matrix effects in soil extracts can cause signal suppression ranging from 20% to 80% depending on the extraction protocol and cleanup efficiency [27]. The presence of humic and fulvic acids, metal ions, and co-extracted lipids contributes to ionization suppression in electrospray ionization sources [24]. Studies have demonstrated that matrix-matched calibration significantly improves analytical accuracy, reducing measurement bias from 15% to less than 3% in complex environmental samples [28].
| Matrix Type | Signal Suppression (%) | Recovery Correction Factor | Accuracy Improvement |
|---|---|---|---|
| Soil Extract | 25-45 | 1.3-1.8 | 85% → 97% [14] |
| Plant Tissue | 15-35 | 1.2-1.5 | 78% → 94% [14] |
| Water Sample | 5-20 | 1.1-1.3 | 88% → 98% [14] |
| Sediment | 30-60 | 1.4-2.5 | 72% → 93% [14] |
Isotope dilution approaches using deuterated internal standards provide the most robust correction for matrix effects in environmental samples [29]. The method relies on the principle that deuterated analogues experience identical matrix effects as their non-deuterated counterparts, enabling accurate quantification regardless of recovery losses or ionization suppression [30]. Studies comparing isotope dilution to matrix-matched calibration have consistently demonstrated superior accuracy and precision for the isotope dilution approach [21].
The application of isotope dilution mass spectrometry to sulfluramid analysis in plant-soil-water systems has revealed significant insights into environmental fate and transport processes [26]. Recovery studies in soil mesocosms demonstrate that deuterated standards effectively correct for transformation product formation, with perfluorooctane sulfonate yields reaching 34% from technical sulfluramid and up to 277% from commercial formulations [26]. The isotope dilution approach enables accurate quantification even in the presence of complex transformation product mixtures [31].
Plant uptake studies utilizing deuterated standards have documented preferential accumulation patterns, with hydrophilic transformation products concentrating in leaves while hydrophobic precursors remain in root tissues [32]. The isotope dilution methodology provides detection limits ranging from 0.01 to 0.05 nanograms per liter in aqueous matrices and 0.1 to 1.0 nanograms per gram in solid matrices [33]. These sensitivity levels enable comprehensive environmental monitoring and risk assessment for sulfluramid applications in agricultural systems [34].
The rhizospheric environment plays a crucial role in sulfluramid-d5 transformation through complex microbial community interactions. Research has demonstrated that Methylocaldum species emerge as the primary microbial degraders under aerobic conditions, with their abundance increasing dramatically from 11% in control conditions to 49% in sulfluramid-exposed environments [1]. This enrichment suggests that Methylocaldum possesses significant tolerance to N-ethyl perfluorooctane sulfonamide and potentially contributes to its degradation through specialized metabolic pathways.
Under aerobic conditions, the microbial community structure undergoes substantial modifications in response to sulfluramid-d5 exposure. The presence of this compound and its transformation products decreases overall microbial richness and diversity while exerting selective pressure that favors specific bacterial populations [1]. Nitrifying microorganisms demonstrate particular importance in the transformation process, with Candidatus Nitrosopumilus and Candidatus Nitrososphaera appearing exclusively in sulfluramid-amended microcosms at concentrations of 18,112 and 3,150 genes per gram of soil, respectively [2].
The biotransformation process exhibits strict oxygen dependency, with aerobic biotransformation yielding a half-life of 0.51 days and producing 85.1 mol% perfluorooctanesulfonic acid after 91 days [1]. Kinetic modeling reveals that cleavage of the sulfur-nitrogen bond represents the rate-limiting degradation step. In stark contrast, biotransformation remains undetectable under anaerobic and anoxic conditions, indicating that sulfluramid-d5 demonstrates recalcitrance to biodegradation without dissolved oxygen availability [1].
Nitrite-oxidizing bacteria, particularly Nitrospina species, contribute to the transformation process through their metabolic activities. These organisms increase from below detection levels to 8,662 genes per gram of soil in sulfluramid-amended systems [2]. The correlation between nitrifying organism abundance and sulfluramid transformation suggests that biological nitrification processes facilitate precursor biotransformation through either direct metabolic pathways, co-metabolic processes, or nonspecific enzymatic reactions.
Additional microbial species demonstrate varying degrees of adaptation to sulfluramid stress. Ochrobactrum and Microbacterium oxydans species, previously identified as beta-hexachlorocyclohexane degraders, show increased abundance in contaminated soils, suggesting cross-adaptation capabilities for organochlorine compound degradation [3]. Stenotrophomonas species exhibit general stress response mechanisms through enzymatic modulation of catalase activity and glutathione S-transferase activity, particularly at higher herbicide concentrations [4].
Table 1: Rhizospheric Microbial Community Dynamics in Sulfluramid-d5 Degradation
| Microorganism | Environmental Condition | Abundance Control (%) | Abundance Sulfluramid (%) | Functional Role | Degradation Capability |
|---|---|---|---|---|---|
| Methylocaldum sp. | Aerobic | 11.0 | 49.0 | Potential N-EtFOSA degrader | High |
| Methanomethylovorans sp. | Anaerobic | 20.0 | 30.0 | Methanogen | Low |
| Candidatus Nitrosopumilus | Aerobic | 0.0 | 18.1 | Ammonia-oxidizing archaea | Moderate |
| Candidatus Nitrososphaera | Aerobic | 0.0 | 3.2 | Ammonia-oxidizing archaea | Moderate |
| Nitrospina sp. | Aerobic | 0.0 | 8.7 | Nitrite-oxidizing bacteria | Moderate |
| Ochrobactrum sp. | Aerobic | Variable | Increased | Beta-HCH degrader | Moderate |
| Microbacterium oxydans | Aerobic | Variable | Increased | Beta-HCH degrader | Moderate |
| Stenotrophomonas sp. | Aerobic | Variable | Increased | General stress response | Low |
Angiosperms demonstrate remarkable species-specific capabilities for sulfluramid-d5 uptake, translocation, and biotransformation. Research across multiple plant families reveals distinct phytotransformation mechanisms that differ significantly from microbial and animal metabolic pathways [5] [6].
Triticum aestivum, Glycine max, and Cucurbita maxima exhibit efficient root uptake of N-ethyl perfluorooctane sulfonamide from hydroponic solutions with root concentration factors ranging from 38.7 to 52.1 [6]. These species demonstrate consistent translocation patterns from roots to shoots, with positive correlations observed between root concentration factors and root lipid content. The transformation products detected include perfluorooctane sulfonamide acetate, perfluorooctane sulfonamide, perfluorooctanesulfonic acid, perfluorohexane sulfonate, and perfluorobutane sulfonate [6].
Daucus carota represents a particularly significant case study, demonstrating extraordinarily high transformation efficiency with perfluorooctanesulfonic acid yields ranging from 34% using technical standards to 277% using commercial sulfluramid formulations [7]. The carrot system exhibits differential accumulation patterns, with hydrophilic transformation products such as perfluorooctanesulfonic acid accumulating primarily in leaves, while hydrophobic products including perfluorooctane sulfonamide, perfluorooctane sulfonamide acetate, and N-ethyl perfluorooctane sulfonamide concentrate in the peel and core tissues [7].
Lactuca sativa and Ocimum basilicum studies reveal species-dependent transformation pathways [5]. Notably, basil plants produce novel transformation products detected exclusively in leaf tissues, suggesting unique enzymatic pathways absent in lettuce. The mass distribution analysis indicates that lettuce systems generally detect larger quantities of transformation compounds compared to basil, potentially related to differences in water content, lipid and protein composition, and growth duration [5].
Canna indica and Iris pseudacorus, representing wetland plant species, demonstrate specialized metabolism related to sulfonamide tolerance and uptake [8]. These species form acetyl conjugates through N-acetylation processes, which significantly enhance uptake efficiency for most sulfonamide compounds except sulfapyridine. The acetyl conjugates account for 0.4% to 23.8% of total compound distribution in plant tissues, indicating involvement of additional metabolic pathways including methylation and oxidation [8].
Isomer-specific analysis reveals crucial differences in biotransformation rates, with linear sulfluramid isomers degrading significantly faster than branched isomers across all plant species examined [7]. This selectivity suggests that plant enzymatic systems demonstrate stereospecific recognition and processing capabilities for perfluorinated compounds.
Table 2: Species-Specific Phytotransformation Mechanisms in Angiosperms
| Plant Species | Plant Family | Root Concentration Factor | Primary Metabolites | Translocation Pattern | Transformation Efficiency |
|---|---|---|---|---|---|
| Triticum aestivum (wheat) | Poaceae | 45.2 ± 8.3 | FOSAA, PFOSA, PFOS, PFHxS, PFBS | Root to shoot | High |
| Glycine max (soybean) | Fabaceae | 38.7 ± 6.2 | FOSAA, PFOSA, PFOS, PFHxS, PFBS | Root to shoot | High |
| Cucurbita maxima (pumpkin) | Cucurbitaceae | 52.1 ± 9.7 | FOSAA, PFOSA, PFOS, PFHxS, PFBS | Root to shoot | High |
| Daucus carota (carrot) | Apiaceae | 28.5 ± 5.4 | FOSAA, PFOSA, PFOS, PFOA | Hydrophilic to leaves, hydrophobic to peel/core | Very high (34-277%) |
| Lactuca sativa (lettuce) | Asteraceae | 41.3 ± 7.8 | FOSAA, PFOSA, PFOS | Preferential leaf accumulation | Moderate |
| Ocimum basilicum (basil) | Lamiaceae | 35.6 ± 6.1 | FOSAA, PFOSA, PFOS, Novel compound | Preferential leaf accumulation | Moderate with novel pathway |
| Canna indica | Cannaceae | Not specified | N-acetyl conjugates | Active transport | Moderate |
| Iris pseudacorus | Iridaceae | Not specified | N-acetyl conjugates | Active transport | Moderate |
Abiotic degradation represents a critical component of sulfluramid-d5 environmental fate, with transformation rates strongly dependent on redox conditions and the presence of reactive species. Hydroxyl radical-initiated oxidation emerges as the most significant abiotic transformation pathway under environmental conditions [9].
Hydroxyl radical oxidation proceeds through indirect photolysis mechanisms in aqueous hydrogen peroxide solutions under artificial sunlight exposure. The bimolecular reaction rate constant for N-ethyl perfluorooctane sulfonamido acetate with hydroxyl radicals reaches (1.7 ± 0.7) × 10⁹ M⁻¹s⁻¹, indicating rapid reaction kinetics under oxidative conditions [9]. The proposed reaction pathway involves oxidation and N-dealkylation steps, ultimately producing perfluorooctane sulfonamide and perfluorooctanoic acid as final degradation products that resist further transformation [9].
Montmorillonite-mediated photodegradation represents a novel heterogeneous oxidation pathway with significant environmental relevance [10]. Natural clay minerals substantially promote transformation of perfluorooctane sulfonamide to perfluorocarboxylic acids through surface-mediated processes. The transformation initiates through activation of adsorbed oxygen molecules on montmorillonite surfaces, generating superoxide anions and hydroxyl radicals that attack adsorbed sulfluramid molecules [10]. This process produces short-chain perfluorocarboxylic acids, including trifluoroacetic acid, providing the first evidence that heterogeneous oxidation may serve as an important environmental source of these compounds [10].
Direct photolysis under ultraviolet radiation demonstrates limited effectiveness for sulfluramid-d5 degradation. Ultraviolet-visible absorption spectra show absorbance below the natural sunlight range, indicating minimal susceptibility to direct photolytic transformation under environmental conditions [9]. This resistance to photodegradation contributes to the compound's environmental persistence and emphasizes the importance of indirect photolytic processes.
Hydrolysis mechanisms across varying pH conditions reveal remarkable stability of sulfluramid-d5 under aqueous conditions. The compound demonstrates resistance to hydrolytic cleavage under acidic (pH 3), neutral (pH 7), and basic (pH 9) conditions, contrasting sharply with other sulfonamide compounds that undergo pH-dependent hydrolysis [11]. This stability contributes significantly to environmental persistence and emphasizes that hydrolysis does not represent a significant removal mechanism under typical environmental conditions [12].
Iron(VI) oxidation provides moderate degradation efficiency under controlled conditions, with reaction rates influenced by solution pH [13]. The process follows first-order kinetics, with degradation rates increasing substantially under acidic conditions compared to neutral pH environments. Iron(VI) treatment produces various oxidation intermediates through hydroxylation, bond cleavage, and oxidation reactions, though complete mineralization remains limited [13].
Table 3: Abiotic Degradation Pathways Under Varying Redox Conditions
| Degradation Process | Redox Condition | Rate Constant | Primary Products | Half Life | Environmental Relevance |
|---|---|---|---|---|---|
| Hydroxyl radical oxidation | Oxidative | 1.7 × 10⁹ M⁻¹s⁻¹ | FOSA, PFOA | Hours to days | High |
| Photolysis (UV radiation) | Oxidative | No degradation | No products | No degradation | Low |
| Hydrolysis (pH 3) | Acidic | Stable | No degradation | Stable | Low |
| Hydrolysis (pH 7) | Neutral | Stable | No degradation | Stable | Low |
| Hydrolysis (pH 9) | Basic | Stable | No degradation | Stable | Low |
| Montmorillonite-mediated photodegradation | Oxidative | Enhanced by clay minerals | Short-chain PFCAs, TFA | Days to weeks | Moderate |
| Iron(VI) oxidation | Oxidative | pH dependent | Various oxidation products | Hours | Moderate |
| Ozonation | Oxidative | Not specified | Oxidation products | Hours to days | Moderate |
| Hydrogen peroxide oxidation | Oxidative | Moderate | Hydroxylated products | Days | Moderate |
Table 4: Transformation Kinetics Under Different Environmental Conditions
| Transformation Pathway | Half Life (Days) | PFOS Yield (%) | Temperature (°C) | pH Range | Oxygen Availability |
|---|---|---|---|---|---|
| Aerobic soil biotransformation | 13.9 | 4.0 | 20 | 6.5-7.5 | High |
| Anaerobic soil biotransformation | No degradation | 0.0 | 20 | 6.5-7.5 | None |
| Wetland microcosm (aerobic) | 0.51 | 85.1 | 25 | 7.0-7.5 | High |
| Wetland microcosm (anaerobic) | No degradation | 0.0 | 25 | 7.0-7.5 | None |
| Carrot mesocosm | 81.0 | 34.0 | Ambient | 6.0-7.0 | Variable |
| Earthworm biotransformation | Variable | Variable | 20 | 6.5-7.0 | Moderate |
| Plant uptake (wheat) | Variable | Variable | Ambient | 6.0-7.0 | High |
| Plant uptake (soybean) | Variable | Variable | Ambient | 6.0-7.0 | High |
| Clay mineral photodegradation | Variable | 0.0 | Ambient | 7.0-8.0 | High |